4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline
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Overview
Description
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is a chemical compound with the molecular formula C11H12BrN3. It is characterized by the presence of a bromo-substituted pyrazole ring attached to an aniline moiety.
Preparation Methods
The synthesis of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Coupling with aniline: The brominated pyrazole is coupled with aniline under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, aniline, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline can be compared with similar compounds such as:
4-Bromo-3,5-dimethylpyrazole: Lacks the aniline moiety, making it less versatile in certain applications.
4-(4-Chloro-3,5-dimethylpyrazol-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGXOTIQMCKHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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